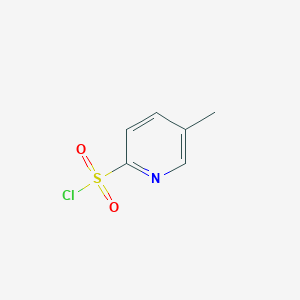

Chlorure de 5-méthylpyridine-2-sulfonyle

Vue d'ensemble

Description

5-Methylpyridine-2-sulfonyl chloride is an organic compound with the molecular formula C6H6ClNO2S. It is a derivative of pyridine, where a methyl group is attached to the 5th position and a sulfonyl chloride group is attached to the 2nd position of the pyridine ring. This compound is commonly used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonyl derivatives .

Applications De Recherche Scientifique

5-Methylpyridine-2-sulfonyl chloride is widely used in scientific research due to its versatility as a reagent. Some of its applications include:

Organic Synthesis: Used in the preparation of various sulfonamide and sulfonate ester derivatives.

Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Biological Research: Utilized in the modification of biomolecules to study their function and interactions.

Industrial Chemistry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

5-Methylpyridine-2-sulfonyl chloride is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by 5-Methylpyridine-2-sulfonyl chloride . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of 5-Methylpyridine-2-sulfonyl chloride is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is widely used in the synthesis of various organic compounds, demonstrating the significant molecular and cellular effects of this compound’s action .

Action Environment

The action of 5-Methylpyridine-2-sulfonyl chloride is influenced by various environmental factors. For instance, the SM coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of the organoboron reagents used in the reaction can be affected by environmental conditions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyridine-2-sulfonyl chloride typically involves the chlorination of 5-methylpyridine-2-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture to ensure complete conversion of the sulfonic acid to the sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of 5-Methylpyridine-2-sulfonyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled addition of thionyl chloride to the 5-methylpyridine-2-sulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product .

Analyse Des Réactions Chimiques

Types of Reactions

5-Methylpyridine-2-sulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

Hydrolysis: In the presence of water, 5-Methylpyridine-2-sulfonyl chloride hydrolyzes to form 5-methylpyridine-2-sulfonic acid.

Common Reagents and Conditions

Amines: React with 5-Methylpyridine-2-sulfonyl chloride under mild conditions to form sulfonamides.

Alcohols: React with 5-Methylpyridine-2-sulfonyl chloride in the presence of a base to form sulfonate esters.

Water: Hydrolyzes the compound to form the corresponding sulfonic acid.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonic Acid: Formed from hydrolysis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridine-2-sulfonyl chloride: Lacks the methyl group at the 5th position.

5-Methylpyridine-3-sulfonyl chloride: Has the sulfonyl chloride group at the 3rd position instead of the 2nd.

5-Chloropyridine-2-sulfonyl chloride: Has a chlorine atom at the 5th position instead of a methyl group.

Uniqueness

5-Methylpyridine-2-sulfonyl chloride is unique due to the presence of both a methyl group and a sulfonyl chloride group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable reagent in organic synthesis .

Activité Biologique

5-Methylpyridine-2-sulfonyl chloride (CAS No. 179400-16-9) is a sulfonyl chloride derivative of pyridine that has garnered interest in organic synthesis due to its reactivity and potential biological applications. Although specific biological activities are not extensively documented, the compound's derivatives exhibit various pharmacological properties, suggesting potential uses in medicinal chemistry.

5-Methylpyridine-2-sulfonyl chloride is synthesized through the chlorination of 5-methylpyridine-2-sulfonic acid using thionyl chloride as the chlorinating agent. This reaction typically requires reflux conditions to ensure complete conversion to the sulfonyl chloride. The molecular formula is with a molecular weight of 191.64 g/mol .

The biological activity of sulfonamides often involves inhibition of bacterial folate synthesis, leading to antimicrobial effects. Given that 5-Methylpyridine-2-sulfonyl chloride can generate sulfonamides through nucleophilic substitution reactions, it may similarly exhibit antimicrobial properties.

Reactivity and Derivatives

The compound is reactive towards nucleophiles, including tertiary amines, leading to the formation of novel products through oxidative pathways. This reactivity highlights its potential in generating new compounds with unique properties, which may have biological significance .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals the unique characteristics of 5-Methylpyridine-2-sulfonyl chloride:

| Compound Name | Key Differences |

|---|---|

| Pyridine-2-sulfonyl chloride | Lacks the methyl group at the 5th position |

| 5-Methylpyridine-3-sulfonyl chloride | Sulfonyl chloride group is at the 3rd position |

| 5-Chloropyridine-2-sulfonyl chloride | Contains a chlorine atom at the 5th position |

The presence of both a methyl group and a sulfonyl chloride group enhances its reactivity compared to its analogs, making it an important reagent in organic synthesis.

Case Studies and Research Findings

Research focusing on related compounds has shown significant biological activity. For instance, studies on sulfonamide derivatives have documented their effectiveness against various microorganisms. A study examining N-benzyl derivatives demonstrated notable cytotoxicity against cancer cell lines, indicating that modifications of pyridine-based sulfonamides could yield compounds with enhanced biological activity .

Example Case Study: Antimicrobial Activity

In one study, derivatives of pyridine sulfonamides were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to increased potency against resistant strains, suggesting that similar approaches could be applied to derivatives of 5-Methylpyridine-2-sulfonyl chloride to enhance their antimicrobial properties .

Propriétés

IUPAC Name |

5-methylpyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-5-2-3-6(8-4-5)11(7,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAMBGLESYHDKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.